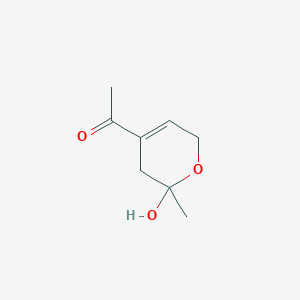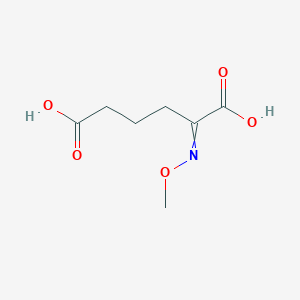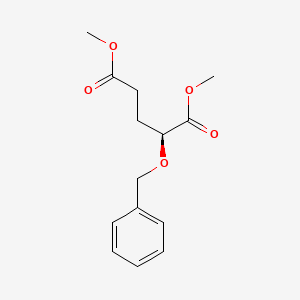![molecular formula C19H18INO B14202363 1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 828931-25-5](/img/structure/B14202363.png)
1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion linked to an ethylnaphthalene moiety through an oxoethyl group, with iodide as the counterion.
Preparation Methods
The synthesis of 1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 2-(7-ethylnaphthalen-1-yl)-2-oxoethyl bromide with pyridine in the presence of a suitable base, followed by the addition of iodide to form the final product . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound’s structural properties make it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide can be compared with similar compounds such as:
1-(7-ethylnaphthalen-1-yl)-2-pyridin-1-ium-1-ylethanone, iodide: This compound shares a similar structure but may have different counterions or substituents, leading to variations in chemical properties and applications.
2-(7-ethylnaphthalen-1-yl)-2-oxoethyl bromide: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the iodide counterion, which can influence its reactivity and interactions in various contexts.
Properties
CAS No. |
828931-25-5 |
|---|---|
Molecular Formula |
C19H18INO |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(7-ethylnaphthalen-1-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C19H18NO.HI/c1-2-15-9-10-16-7-6-8-17(18(16)13-15)19(21)14-20-11-4-3-5-12-20;/h3-13H,2,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
RHYOALCGFCVRCT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2C(=O)C[N+]3=CC=CC=C3)C=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)


![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
